

Technical Guide: 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Chloromethyl)-1-methylpiperidine hydrochloride
Cat. No.:	B1280536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry stems from the reactive chloromethyl group attached to the piperidine scaffold, which allows for facile nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development.

Chemical and Physical Properties

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a solid material at room temperature. The quantitative data for this compound and its corresponding free base are summarized in the table below for easy reference and comparison.

Property	2-(Chloromethyl)-1-methylpiperidine hydrochloride	2-(Chloromethyl)-1-methylpiperidine (Free Base)
Molecular Formula	C ₇ H ₁₅ Cl ₂ N	C ₇ H ₁₄ ClN
Molecular Weight	184.11 g/mol	147.65 g/mol [1]
Appearance	Solid	Solid
CAS Number	27483-92-7 [2]	49665-74-9 [1]
InChI Key	AZZOFXGSQFRBCS-UHFFFAOYSA-N	FGMRHGUEOYXVMX-UHFFFAOYSA-N [3]
SMILES	C1CC1N(CCCC1)C.[H]Cl	CN1CCCCC1CCl [3]

Synthesis

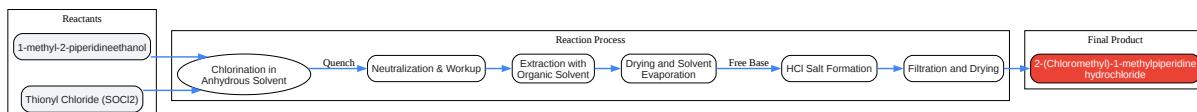
The primary synthetic route to **2-(Chloromethyl)-1-methylpiperidine hydrochloride** involves the chlorination of its precursor alcohol, 1-methyl-2-piperidineethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of **2-(Chloromethyl)-1-methylpiperidine hydrochloride**

This protocol describes the conversion of 1-methyl-2-piperidineethanol to **2-(Chloromethyl)-1-methylpiperidine hydrochloride** using thionyl chloride.

Materials:

- 1-methyl-2-piperidineethanol
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Dry glassware
- Magnetic stirrer and stir bar


- Ice bath
- Rotary evaporator
- Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-2-piperidinethanol in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture.
- Cooling: Cool the solution in an ice bath to 0 °C.
- Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction of alcohols with thionyl chloride is exothermic and produces sulfur dioxide and hydrogen chloride as byproducts.[4][5]
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl. This should be done in a well-ventilated fume hood as it will evolve SO₂ and CO₂ gas.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base, 2-(chloromethyl)-1-methylpiperidine.

- Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.
- Isolation and Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **2-(Chloromethyl)-1-methylpiperidine hydrochloride**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-(Chloromethyl)-1-methylpiperidine hydrochloride**.

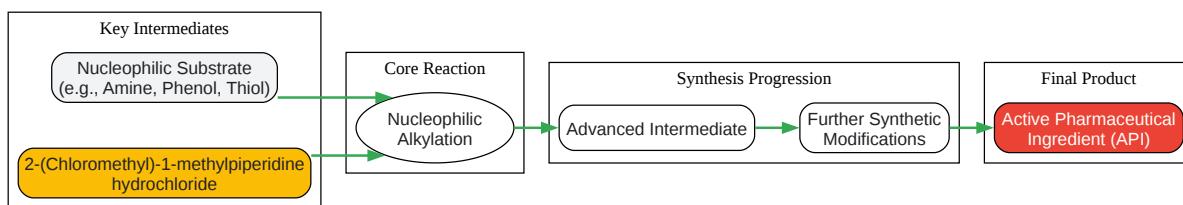
Spectroscopic Characterization (Predicted)

While specific experimental spectra are not readily available in the public domain, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on the molecule's structure.

- ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, and a series of multiplets for the piperidine ring protons. The chloromethyl protons would likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent chiral center.
- ¹³C NMR: The spectrum would show seven distinct carbon signals. The N-methyl carbon would be in the aliphatic region, along with the five carbons of the piperidine ring. The

chloromethyl carbon would be expected at a characteristic downfield shift.

- **Mass Spectrometry:** For the free base, the mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of the chloromethyl group.


Applications in Drug Development

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The reactive chloromethyl group serves as an electrophilic site for the introduction of the 1-methyl-2-piperidylmethyl moiety into larger molecules through nucleophilic substitution reactions. This structural motif is found in various biologically active compounds.

Role as a Synthetic Building Block

The primary application of this compound is in alkylation reactions where a nucleophile displaces the chloride ion. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Logical Workflow in API Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the use of **2-(Chloromethyl)-1-methylpiperidine hydrochloride** in API synthesis.

Safety and Handling

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [chemicalbook.com]
- 2. 27483-92-7|2-(Chloromethyl)-1-methylpiperidine Hydrochloride|2-(Chloromethyl)-1-methylpiperidine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. 2-(Chloromethyl)-1-methylpiperidine | C7H14CIN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 2-(Chloromethyl)-1-methylpiperidine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280536#2-chloromethyl-1-methylpiperidine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com